

Unveiling Ea-230: A Novel Tetrapeptide for Vascular Integrity and Inflammation Control

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ea-230

Cat. No.: B1671030

[Get Quote](#)

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Ea-230, a synthetic tetrapeptide with the sequence Ala-Gln-Gly-Val (AQGV), has emerged as a promising therapeutic agent with significant immunomodulatory and renoprotective properties. [1][2][3] Derived from the beta chain of the human chorionic gonadotropin (hCG) hormone, its discovery was inspired by the unique physiological state of pregnancy, characterized by immune tolerance and enhanced renal function.[3][4] Extensive preclinical and clinical investigations have demonstrated the potential of **Ea-230** in mitigating the detrimental effects of systemic inflammation, particularly in the context of major surgery and acute kidney injury. This document provides an in-depth overview of the origin, discovery, mechanism of action, and key experimental findings related to **Ea-230**.

Origin and Discovery

The conceptual basis for **Ea-230** originates from the observation that pregnancy induces a state of immunological tolerance and increases the glomerular filtration rate. These physiological adaptations are largely attributed to the influence of hCG. Recognizing the therapeutic potential of harnessing these natural protective mechanisms, researchers at Exponential Biotherapies (EBI) investigated small peptides derived from hCG. Through a process of testing and patenting, the tetrapeptide AQGV, designated **Ea-230**, was identified as a lead candidate for clinical development due to its potent biological activity. **Ea-230** is

produced through chemical synthesis, a cost-effective manufacturing process. The solution-based synthesis has been carried out by Diosynth BV.

Mechanism of Action

Ea-230 exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on maintaining vascular integrity and modulating the inflammatory response. While the precise molecular pathways are still under investigation, key aspects of its mechanism have been elucidated:

- **Vascular Protection:** During acute vascular stress, such as that induced by major surgery, **Ea-230** provides essential amino acids that function as signaling molecules for the mTOR complex within vascular cells. This signaling helps to preserve the integrity of the vascular wall, counteracting the autophagic degradation and capillary leakage triggered by Danger Associated Molecular Patterns (DAMPs).
- **Immunomodulation:** **Ea-230** demonstrates potent anti-inflammatory effects by reducing the release of pro-inflammatory cytokines, including TNF-alpha, IL-6, and INF-gamma. It also down-regulates the expression of adhesion molecules, which are crucial for the influx of neutrophils to sites of inflammation.
- **Renoprotection:** The compound has been shown to improve renal perfusion and enhance the regeneration of tubular epithelial cells following injury. Furthermore, **Ea-230** attenuates the activation of TGF-beta, a key mediator of renal fibrosis.

Key Experimental Data

Numerous preclinical and clinical studies have validated the therapeutic potential of **Ea-230**.

Preclinical Studies

In various animal models of sepsis, systemic inflammation, and ischemia-reperfusion injury, **Ea-230** consistently demonstrated the ability to:

- Attenuate the release of pro-inflammatory cytokines.
- Prevent organ dysfunction.

- Improve survival rates.

Clinical Studies

Ea-230 has progressed through Phase I, II, and III clinical trials. A notable Phase IIb study in patients undergoing major surgery showed that **Ea-230** administration led to improved in vivo hemodynamic stability.

A double-blind, placebo-controlled, randomized study in patients undergoing on-pump cardiac surgery provided further evidence of its clinical benefits.

Parameter	Ea-230 Group	Placebo Group	p-value
Change in Glomerular Filtration Rate (GFR)	Increase of 19 ± 2 mL/min/1.73 m ² (iohexol)	Increase of 16 ± 2 mL/min/1.73 m ² (iohexol)	0.13
Change in Estimated GFR (creatinine)	Increase of 6 ± 1 mL/min/1.73 m ²	Increase of 2 ± 1 mL/min/1.73 m ²	0.01
Fluid Balance	217 ± 108 mL	605 ± 103 mL	0.01
"Injury" Stage of AKI (RIFLE criteria)	7%	18%	0.07
Hospital Length of Stay	8 days (median)	10 days (median)	0.001

Table 1: Summary of Quantitative Data from a Phase II Study in Cardiac Surgery Patients.

Experimental Protocols

Murine Model of Renal Ischemia-Reperfusion Injury

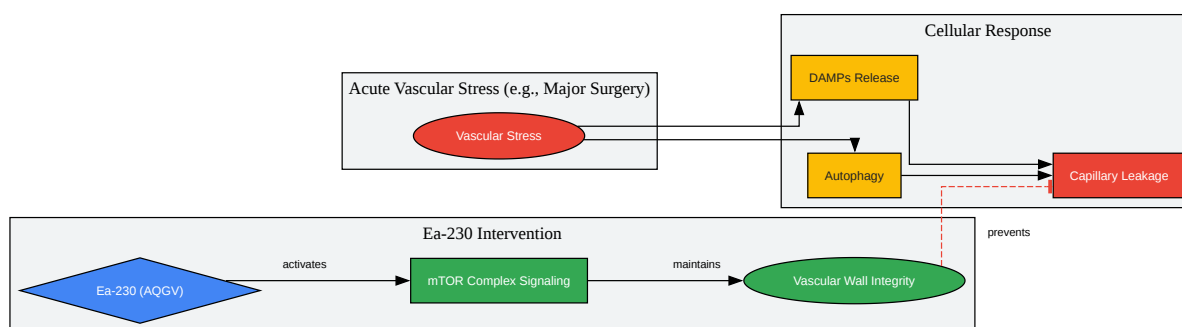
- Animal Model: Male donor kidneys and female recipient mice were used to induce renal damage.

- **Surgical Procedure:** The left donor kidney was anastomosed to the recipient's abdominal aorta and vena cava. The contralateral native kidney was removed four days post-transplantation.
- **Treatment Protocol:** **Ea-230** was administered intraperitoneally (i.p.) at doses of 20, 30, 40, or 50 mg/kg twice daily for four consecutive days, starting 24 hours after the initial ischemic insult.

Human Cardiac Surgery Study

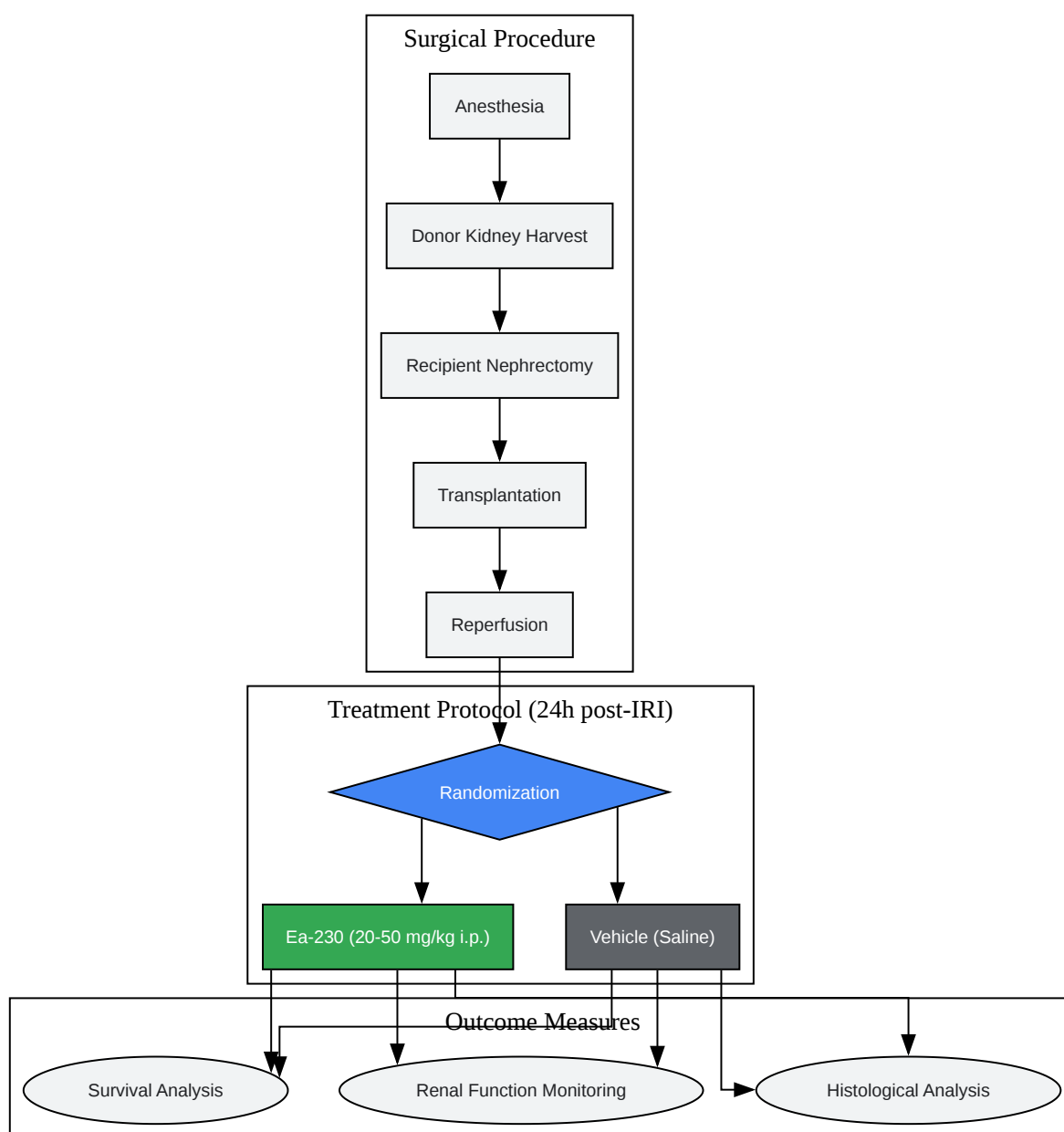
- **Study Design:** A double-blind, placebo-controlled, randomized clinical trial.
- **Patient Population:** 180 patients undergoing on-pump coronary artery bypass grafting with or without concomitant valve surgery.
- **Treatment Protocol:** An intravenous infusion of **Ea-230** at a rate of 90 mg/kg/hour (or placebo) was administered from the start of the surgical incision until the cessation of the cardiopulmonary bypass pump, with a maximum infusion duration of 4 hours.

Visualized Pathways and Workflows



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Ea-230** in preserving vascular integrity.



[Click to download full resolution via product page](#)

Caption: Workflow for preclinical evaluation of **Ea-230** in a murine renal IRI model.

Conclusion

Ea-230 represents a novel therapeutic approach, leveraging insights from the protective mechanisms of pregnancy to address critical unmet needs in the management of systemic inflammation and vascular dysfunction. Its well-defined chemical nature, compelling preclinical data, and promising clinical results position it as a significant candidate for further development in indications such as postoperative complications and acute kidney injury. The ongoing research and clinical trials will continue to delineate the full therapeutic potential of this innovative tetrapeptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Novel Therapy to Attenuate Acute Kidney Injury and Ischemic Allograft Damage after Allogenic Kidney Transplantation in Mice | PLOS One [journals.plos.org]
- 2. A Novel Therapy to Attenuate Acute Kidney Injury and Ischemic Allograft Damage after Allogenic Kidney Transplantation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. expobio.com [expobio.com]
- To cite this document: BenchChem. [Unveiling Ea-230: A Novel Tetrapeptide for Vascular Integrity and Inflammation Control]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671030#origin-and-discovery-of-the-ea-230-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com